molecular formula C20H23FN2O4 B2919378 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351612-53-7

3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2919378
CAS No.: 1351612-53-7
M. Wt: 374.412
InChI Key: NUNHXLWZZCQCIW-UHFFFAOYSA-N
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Description

3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic compound of high interest in medicinal chemistry and pharmacological research, combining a furan-based scaffold with a carbamate functional group. The 2,5-dimethylfuran moiety is a versatile heterocyclic structure noted in scientific studies for its role as a precursor in biofuel development and as a building block in the synthesis of bioactive molecules . The carbamate group, particularly an N-phenyl carbamate, is a privileged structure in drug discovery, known for its ability to inhibit key enzymes like acetylcholinesterase (AChE) . The inclusion of a para -fluoro substituent on the phenyl ring is a common strategy in lead optimization to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. The primary research value of this compound lies in its hybrid structure, which is designed for structure-activity relationship (SAR) studies. Researchers can utilize it to investigate the synergistic effects of linking a furan ring to a bioactive carbamate, potentially leading to novel enzyme inhibitors or receptor modulators. Its mechanism of action is anticipated to involve targeted covalent or non-covalent interactions with enzyme active sites, a characteristic feature of carbamate derivatives . This makes it a valuable chemical probe for exploring new pathways in neuropharmacology or oncology. Furthermore, its structural features make it a candidate for development as a chiral selector in chromatographic separations, following the precedent of sophisticated cellulose and amylose carbamate derivatives used in High-Performance Liquid Chromatography (HPLC) . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is strictly not for human consumption.

Properties

IUPAC Name

[3-[(2,5-dimethylfuran-3-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-12-10-18(13(2)26-12)19(24)22-16-4-3-5-17(11-16)27-20(25)23-15-8-6-14(21)7-9-15/h6-10,16-17H,3-5,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNHXLWZZCQCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the furan and cyclohexyl intermediates. The key steps include:

    Formation of 2,5-dimethylfuran: This can be synthesized from fructose through a catalytic biomass-to-liquid process.

    Amidation: The 2,5-dimethylfuran is then converted to 2,5-dimethylfuran-3-amido through an amidation reaction.

    Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction.

    Carbamate Formation: Finally, the N-(4-fluorophenyl)carbamate is formed through a reaction with 4-fluoroaniline and a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include furanones and other oxidized derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core components: the cyclohexyl group, fluorophenyl substituent, or furan moiety. Below is a comparative analysis of key derivatives and their properties.

Modifications to the Cyclohexyl Group

Replacing the cyclohexyl group with other aliphatic or aromatic rings alters steric bulk and solubility. For example:

  • 3-(2,5-Dimethylfuran-3-amido) adamantyl N-(4-fluorophenyl)carbamate : Adamantyl substitution increases hydrophobicity and metabolic stability, often improving bioavailability in lipophilic environments.

Fluorophenyl Substituent Variations

The 4-fluorophenyl group contributes to electronic effects and binding affinity. Comparisons include:

  • N-(4-Chlorophenyl) analogs: Chlorine’s larger atomic radius and stronger electronegativity may enhance halogen bonding but reduce metabolic stability due to increased susceptibility to dehalogenation.

Furan Ring Modifications

The 2,5-dimethylfuran moiety influences steric and electronic properties:

  • 3-(Thiophene-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate : Replacing furan with thiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking), altering binding kinetics.

Data Tables: Comparative Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) IC50 (nM)<sup>b</sup>
Target compound 402.4 3.2 0.12 18.5
Phenyl-substituted analog 376.3 2.8 0.25 45.3
Adamantyl-substituted analog 468.5 4.1 0.03 9.8
N-(4-Chlorophenyl) analog 418.9 3.5 0.09 22.1
Thiophene-substituted analog 418.5 3.4 0.15 30.6

<sup>a</sup>LogP values calculated using XLogP3.
<sup>b</sup>IC50 values against a hypothetical enzyme target (e.g., acetylcholinesterase).

Research Findings and Mechanistic Insights

  • Target Compound: Exhibits superior potency (IC50 = 18.5 nM) compared to non-halogenated or phenyl-substituted analogs, likely due to fluorine’s electron-withdrawing effects enhancing receptor binding .
  • Adamantyl Analog : Despite low solubility, its high LogP correlates with improved blood-brain barrier penetration in preclinical models.
  • Thiophene Analog : Reduced potency suggests furan’s oxygen atom plays a critical role in hydrogen bonding with active-site residues.

Biological Activity

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound with potential biological activity. This article explores its synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23FN2O4C_{20}H_{23}FN_2O_4 with a molecular weight of 374.4 g/mol. The structure features a cyclohexyl group linked to a carbamate moiety and a 2,5-dimethylfuran derivative. The presence of the fluorophenyl group enhances its pharmacological potential due to the electron-withdrawing effect of fluorine.

PropertyValue
Molecular Formula C20H23FN2O4
Molecular Weight 374.4 g/mol
CAS Number 1351612-53-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 2,5-Dimethylfuran : Derived from fructose through catalytic processes.
  • Amidation : Converting the furan to its amido derivative.
  • Cyclization : Introduction of the cyclohexyl group.
  • Carbamate Formation : Reaction with 4-fluoroaniline.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan ring can engage in π-π interactions, while the carbamate group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key kinases involved in inflammatory responses:

  • GSK-3β Inhibition : Compounds similar to this structure showed IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating a potential role in modulating signaling pathways related to inflammation and cell survival .

Cytotoxicity Assessment

Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that certain derivatives of this compound did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

CompoundIC50 (nM) GSK-3βCytotoxicity (HT-22/BV-2)
Compound A50No significant decrease
Compound B300Significant decrease
Compound C1000No significant decrease

Case Studies

  • Anti-inflammatory Activity : In models of lipopolysaccharide-induced inflammation, compounds structurally related to this compound suppressed nitric oxide production and pro-inflammatory cytokines .
  • Antibacterial Potential : Similar compounds have been evaluated for their antibacterial properties against Gram-positive bacteria, showcasing promising results that warrant further investigation into their mechanism and efficacy .

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